

Application Notes and Protocols for the Gas Chromatographic Analysis of Aniline Compounds

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Compound of Interest

Compound Name: 2-(1-Azepanylcabonyl)aniline

Cat. No.: B136440

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Aniline and its derivatives are fundamental chemical intermediates in the production of a vast array of materials, including pharmaceuticals, dyes, polymers, and agrochemicals. Their potential toxicity necessitates precise and sensitive analytical methods for their quantification in various environmental and biological matrices. Gas chromatography (GC) stands out as a robust and widely adopted technique for aniline analysis, offering high resolution and sensitivity.

This document provides detailed application notes and protocols for the analysis of aniline and its derivatives utilizing various GC methods, including GC with Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), and Mass Spectrometry (MS).

Data Presentation: Quantitative Method Performance

The following tables summarize key quantitative performance data for different GC methods, facilitating a comparative assessment of their capabilities for the analysis of aniline and related compounds.

Table 1: Method Detection Limits (MDLs) and Linearity for Aniline Compounds by GC-NPD (Based on EPA Method 8131)[1][2]

Compound	CAS No.	MDL (µg/L) in Water	Linearity Range (µg/L) in Water
Aniline	62-53-3	2.3	40 - 800
2-Chloroaniline	95-51-2	1.4	3 x MDL to 300 x MDL
3-Chloroaniline	108-42-9	1.8	3 x MDL to 300 x MDL
4-Chloroaniline	106-47-8	0.66	40 - 400
3,4-Dichloroaniline	95-76-1	1.1	3 x MDL to 300 x MDL
2-Nitroaniline	88-74-4	2.3	3 x MDL to 300 x MDL
3-Nitroaniline	99-09-2	1.2	3 x MDL to 300 x MDL
4-Nitroaniline	100-01-6	1.4	3 x MDL to 300 x MDL
2,4,6-Trichloroaniline	634-93-5	1.2	3 x MDL to 300 x MDL

Table 2: Performance Data for GC-MS Analysis of Aniline in Various Matrices

Matrix	Derivatization	Analyte	Detection Limit	Linearity Range	Precision (RSD)	Reference
Human Serum	4-carbethoxy hexafluoro butyryl chloride	Aniline	0.1 mg/L	0.5 - 25.0 mg/L	Within-run: 3.8%, Between-run: 5.8%	[3]
Soil	None (ASE)	Aniline	0.01 mg/kg (LOD), 0.04 mg/kg (LOQ)	0.5 - 20 µg/mL	Intraday: 2.0-6.9%, Inter-day: 3.1-7.5%	[4]
Gasoline	None (LLE)	Methyl anilines	1.0 mg/L	100 - 300 mg/L	< 2.5%	[5]

Table 3: GC-FID Method Performance for Aniline in Ambient Air[6]

Analyte	Limit of Determination	Desorption Efficiency
Aniline	2 µg/m ³	80%
Nitrobenzene	1 µg/m ³	97.5 ± 4%

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Analysis of Aniline and Derivatives in Aqueous Samples by GC-NPD (Based on EPA Method 8131)[1][2]

1. Scope and Application: This method is designed for the determination of various aniline compounds in aqueous samples.[1]

2. Reagents and Standards:

- Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).
- Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.
- Stock Standard Solutions (1000 mg/L): Prepared by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving them in a suitable solvent. Commercially certified solutions are also acceptable.[1]
- Calibration Standards: A series of calibration standards are prepared by diluting the stock solutions in toluene.

3. Sample Preparation (Aqueous Samples):

- Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[1]
- Extract the sample twice with methylene chloride using a separatory funnel.

- Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.[1]
- Exchange the solvent to toluene just before the final concentration step.[2]

4. GC-NPD Conditions:

- Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54 (or equivalent).[2]
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.[1]
- Detector Temperature: 300 °C.[1]
- Injection: 1 µL, splitless.[1]
- Temperature Program: Optimize to achieve separation equivalent to standard methods.

Protocol 2: GC-MS Analysis of Aniline in Human Serum with Derivatization[3]

1. Scope and Application: This method is for the quantification of aniline in human serum.[1]

2. Reagents and Standards:

- Solvents: Chloroform, Ethyl acetate.
- Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent).
- Internal Standard: N-methylaniline.[3]
- Stock and Calibration Standards: Prepared in a suitable solvent.

3. Sample Preparation and Derivatization:

- To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.

- Extract the aniline and internal standard with chloroform.
- Evaporate the chloroform extract to dryness.
- Add 50 μ L of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.
[3]
- Evaporate the excess derivatizing reagent.
- Reconstitute the residue in 50 μ L of ethyl acetate for GC-MS analysis.[3]

4. GC-MS Conditions:

- Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable.[1]
- Carrier Gas: Helium.
- Injector and Transfer Line Temperatures: Optimized for the analytes.
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: Quadrupole.
- Monitoring: Selected Ion Monitoring (SIM) for quantitative analysis. The molecular ion of derivatized aniline is m/z 343, and for the derivatized internal standard is m/z 357.[3]

Protocol 3: Derivatization of Halogenated Anilines for Improved GC Analysis[7]

1. Scope: This protocol describes two common derivatization procedures to improve the chromatographic behavior of polar halogenated anilines.[7]

2. Acylation with Pentafluoropropionic Anhydride (PFPA):

- To a 1 mL concentrated sample extract, add 10 μ L of PFPA and 0.1 mL of 0.05 M trimethylamine (TMA) solution.

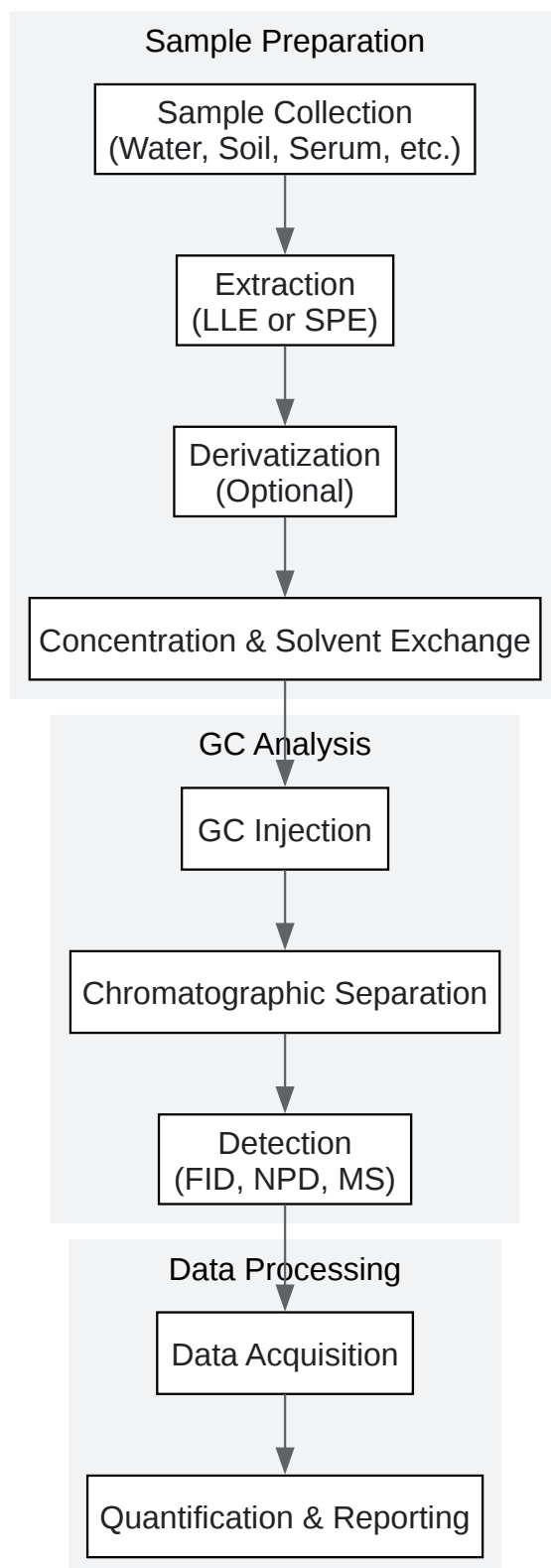
- Cap the vial tightly and heat at 50°C for 15 minutes.
- Cool the vial to room temperature.
- Add 1 mL of 5% aqueous ammonia solution to quench the reaction.
- Vortex for 2 minutes and allow the layers to separate.
- Transfer the upper organic layer to a new GC vial for analysis.

3. Acylation with Heptafluorobutyric Anhydride (HFBA):

- Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.
- Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
- Cap the vial and heat at 70°C for 30 minutes.
- Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.^[7]

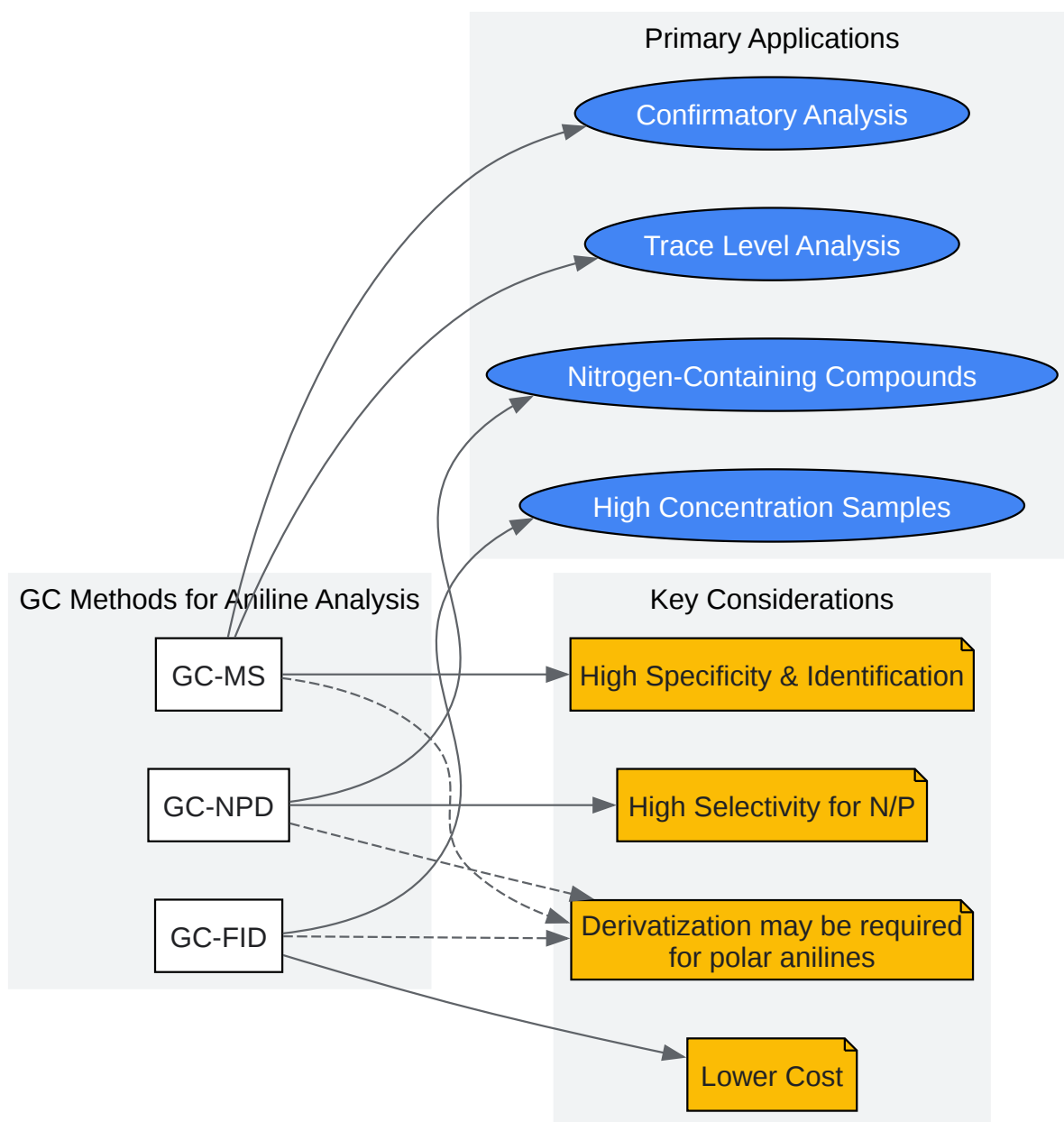
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for the analysis of aniline compounds.



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Caption: General experimental workflow for the GC analysis of aniline compounds.



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Caption: Logical relationships of GC methods for aniline analysis.

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